3-Methyl-L-histidine
Overview
Description
3-Methyl-L-histidine is a derivative of the amino acid histidine. It is a post-translationally modified amino acid that is excreted in human urine. This compound is a biomarker for skeletal muscle protein breakdown and is often used to assess muscle metabolism and protein turnover in various physiological and pathological conditions .
Mechanism of Action
- 3-Methyl-L-histidine is a non-proteinogenic amino acid. It is produced in the body through the enzymatic methylation of histidine during peptide bond synthesis and the methylation of actin and myosin .
- This compound is an index of muscle breakdown . It is associated with muscle protein metabolism.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-Methyl-L-histidine plays a significant role in biochemical reactions, particularly in muscle tissues. It is produced through the enzymatic methylation of histidine during peptide bond synthesis and the methylation of actin and myosin . The enzyme responsible for this methylation is METTL9, a broad-specificity S-adenosylmethionine-dependent methyltransferase . This compound interacts with various biomolecules, including actin and myosin, and its presence indicates the extent of muscle protein turnover .
Cellular Effects
This compound influences various cellular processes, particularly those related to muscle function. It is a marker for muscle protein breakdown, and its levels can indicate the rate of muscle degradation . In cancer cells, the degradation of histidine, which includes the formation of this compound, can increase the sensitivity of cancer cells to certain treatments, such as methotrexate . This suggests that this compound may play a role in modulating cell signaling pathways and gene expression related to muscle and cancer cell metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with actin and myosin. The methylation of histidine residues in these proteins alters their function and stability, contributing to muscle protein turnover . The enzyme METTL9 catalyzes the methylation process, which is crucial for the formation of this compound . This modification can affect the binding interactions of actin and myosin with other proteins, influencing muscle contraction and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors in its long-term effects on cellular function. Studies have shown that histidine methylation, including the formation of this compound, is a dynamic process that can be influenced by various factors, such as enzyme activity and cellular conditions . Long-term studies in vitro and in vivo have demonstrated that this compound levels can fluctuate based on muscle activity and protein turnover rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to increased muscle protein breakdown, while lower doses may have minimal effects . In some studies, excessive levels of this compound have been associated with adverse effects, such as muscle weakness and metabolic dysfunction . These findings highlight the importance of dosage in studying the biochemical and physiological effects of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to muscle protein metabolism. It is produced through the methylation of histidine by the enzyme METTL9 . This process is part of the larger metabolic pathway of histidine degradation, which includes the conversion of histidine to glutamate through a series of intermediate molecules . The presence of this compound can affect metabolic flux and the levels of other metabolites involved in muscle protein turnover .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is primarily found in muscle tissues, where it is produced and subsequently released into the bloodstream . Transporters and binding proteins facilitate the movement of this compound within cells, ensuring its proper localization and accumulation . The distribution of this compound can be influenced by factors such as muscle activity and protein turnover rates .
Subcellular Localization
The subcellular localization of this compound is primarily within muscle cells, where it is associated with actin and myosin . The methylation of histidine residues in these proteins directs this compound to specific compartments within the muscle cells . This localization is crucial for its role in muscle protein turnover and function . Post-translational modifications, such as methylation, play a key role in targeting this compound to its specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-L-histidine is synthesized through the enzymatic methylation of histidine during peptide bond synthesis. The methylation process involves the addition of a methyl group to the histidine molecule, which is catalyzed by specific methyltransferase enzymes .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves the use of histidine as a starting material, followed by enzymatic or chemical methylation processes. The reaction conditions may include the use of methyl donors such as S-adenosylmethionine and specific catalysts to facilitate the methylation reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-Methyl-L-histidine has several scientific research applications, including:
Chemistry: Used as a biomarker for studying protein metabolism and turnover.
Biology: Helps in understanding muscle protein breakdown and muscle metabolism.
Medicine: Used in clinical studies to assess muscle wasting and other metabolic conditions.
Industry: Employed in the production of specific protein supplements and nutritional products
Comparison with Similar Compounds
1-Methylhistidine: Another methylated derivative of histidine, but with the methyl group attached at a different position.
Histidine: The parent amino acid from which 3-Methyl-L-histidine is derived.
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Uniqueness: this compound is unique due to its specific role as a biomarker for muscle protein breakdown. Unlike other histidine derivatives, it is specifically associated with the methylation of actin and myosin proteins and is used to assess muscle metabolism and protein turnover .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHILDINMRGULE-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920521 | |
Record name | 3-Methyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 3-Methylhistidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10801 | |
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Record name | 3-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
200 mg/mL at 25 °C | |
Record name | 3-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
368-16-1, 15507-76-3 | |
Record name | 3-Methyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methylhistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Methyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLHISTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH8O8Y0H0 | |
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Record name | 3-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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